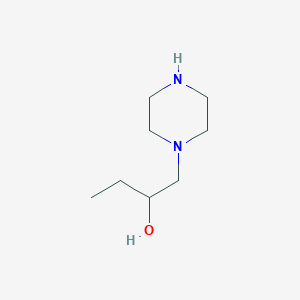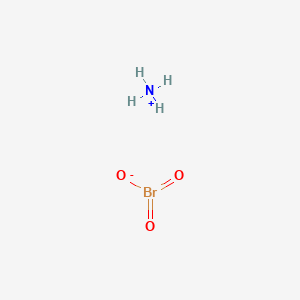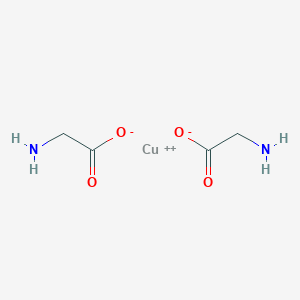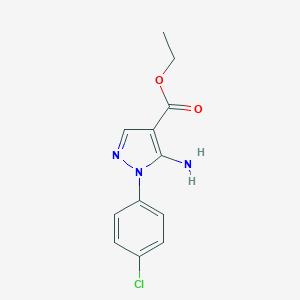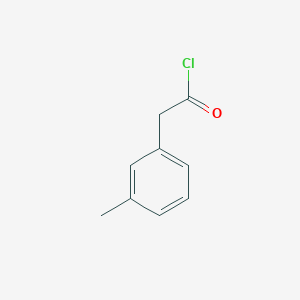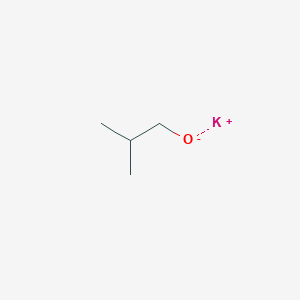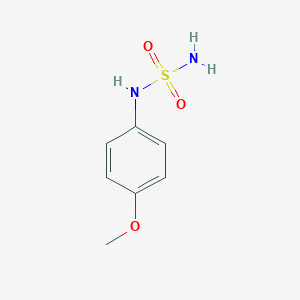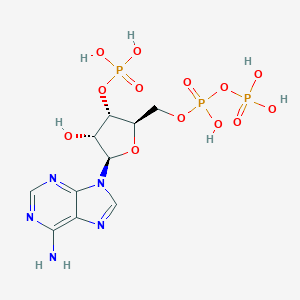
3'-Phosphate-adenosine-5'-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Phosphate-adenosine-5'-diphosphate, also known as PAP, is a small molecule that plays an important role in various biochemical and physiological processes. It is a nucleotide derivative that is involved in the regulation of cellular metabolism and energy production. PAP has been the subject of extensive research in recent years, due to its potential applications in drug discovery and other areas of biotechnology.
Wirkmechanismus
3'-Phosphate-adenosine-5'-diphosphate exerts its effects through a variety of mechanisms, including the regulation of enzyme activity and the modulation of cellular signaling pathways. One key mechanism involves the activation of the enzyme pyrophosphatase, which is involved in the breakdown of inorganic pyrophosphate (PPi). This process releases energy that can be used to drive cellular processes such as DNA replication and protein synthesis.
Biochemische Und Physiologische Effekte
3'-Phosphate-adenosine-5'-diphosphate has a number of biochemical and physiological effects, including the regulation of cellular metabolism and energy production. It has also been shown to play a role in the regulation of gene expression and the modulation of immune function. 3'-Phosphate-adenosine-5'-diphosphate has been investigated for its potential use as a biomarker for certain diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Phosphate-adenosine-5'-diphosphate has a number of advantages for use in laboratory experiments, including its stability and ease of synthesis. However, it also has certain limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on 3'-Phosphate-adenosine-5'-diphosphate, including the development of new synthetic methods and the investigation of its potential applications in drug discovery and other areas of biotechnology. Other areas of interest include the study of 3'-Phosphate-adenosine-5'-diphosphate's role in cellular metabolism and energy production, and its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Conclusion
In conclusion, 3'-Phosphate-adenosine-5'-diphosphate is a small molecule that plays an important role in various biochemical and physiological processes. It has been the subject of extensive research in recent years, due to its potential applications in drug discovery and other areas of biotechnology. While there are still many unanswered questions about the mechanisms of action and potential applications of 3'-Phosphate-adenosine-5'-diphosphate, ongoing research is likely to shed new light on this important molecule in the years to come.
Synthesemethoden
3'-Phosphate-adenosine-5'-diphosphate can be synthesized using a variety of methods, including enzymatic and chemical approaches. One common method involves the use of adenosine triphosphate (ATP) and inorganic phosphate, which are combined in the presence of the enzyme adenylate kinase. This reaction results in the formation of 3'-Phosphate-adenosine-5'-diphosphate, along with adenosine monophosphate (AMP). Other methods involve the use of synthetic routes, such as the reaction between adenosine-5'-phosphorothioate and diphosphate.
Wissenschaftliche Forschungsanwendungen
3'-Phosphate-adenosine-5'-diphosphate has been the subject of extensive research due to its potential applications in various areas of biotechnology. One area of interest is drug discovery, where 3'-Phosphate-adenosine-5'-diphosphate has been shown to play a role in the regulation of certain enzymes that are involved in the metabolism of drugs. 3'-Phosphate-adenosine-5'-diphosphate has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13400-10-7 |
|---|---|
Produktname |
3'-Phosphate-adenosine-5'-diphosphate |
Molekularformel |
C10H16N5O13P3 |
Molekulargewicht |
507.18 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
GBBWIZKLHXYJOA-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonyme |
3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



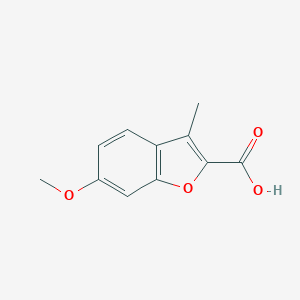
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

